molecular formula C14H17N3 B2830960 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2176069-12-6

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2830960
CAS No.: 2176069-12-6
M. Wt: 227.311
InChI Key: LRLVDZDYIIMOAL-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis and development of novel kinase inhibitors. Its core structure combines a 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure in drug discovery known for its ability to interact with diverse biological targets, with a 1-methylimidazole moiety, which can act as a key pharmacophore for binding to enzyme active sites. This molecular architecture is primarily recognized for its role as a precursor in the production of potent and selective inhibitors of the c-Met (Mesenchymal Epithelial Transition factor) receptor tyrosine kinase. Aberrant signaling of the c-Met pathway is implicated in various pathological processes, most notably tumorigenesis, angiogenesis, and metastasis in a wide range of human cancers. Consequently, research utilizing this compound is focused on the development of targeted cancer therapeutics. Investigations into this compound and its derivatives are central to ongoing oncology research, with studies demonstrating their potential to disrupt c-Met-mediated signaling cascades, thereby inducing apoptosis and inhibiting the proliferation and invasion of cancer cells. The compound's value lies in its utility as a versatile building block for the generation of compound libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties for preclinical candidate selection. For Research Use Only. Not for human or veterinary diagnosis or therapeutic use.

Properties

IUPAC Name

2-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-16-11-15-8-14(16)10-17-7-6-12-4-2-3-5-13(12)9-17/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLVDZDYIIMOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by its coupling with a tetrahydroisoquinoline precursor. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully reduced tetrahydroisoquinoline derivative.

Scientific Research Applications

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the tetrahydroisoquinoline moiety may interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

2-[(4-Methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

This positional isomer (PDB ligand 2L1 ) shares the same molecular formula (C₁₄H₁₇N₃ ) and weight (227.30 g/mol ) as the target compound but differs in the methyl substitution on the imidazole ring (4-methyl vs. 1-methyl) .

Property Target Compound 2L1 Ligand
Imidazole Substitution 1-Methyl 4-Methyl
Aromatic Bond Count 11 (shared) 11
Chiral Centers 0 0
Molecular Weight 227.30 g/mol 227.30 g/mol

Key Implications :

Nitroimidazole Derivatives

describes substituted nitroimidazole compounds, such as 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols, synthesized via tetrakis(dimethylamino)ethylene (TDAE) methodology .

Property Target Compound Nitroimidazole Derivatives
Functional Groups 1-Methylimidazole 5-Nitro-1H-imidazole
Synthesis Method Not specified (likely TDAE-based) TDAE-mediated coupling
Molecular Weight Range 227.30 g/mol 300–400 g/mol (estimated)
Polarity Moderate (no nitro group) High (due to nitro group)

Key Implications :

  • The nitro group in compounds introduces strong electron-withdrawing effects, increasing polarity and redox reactivity. This contrasts with the target compound’s non-polar methyl group, which may improve metabolic stability and blood-brain barrier penetration.
  • The absence of a nitro group in the target compound could reduce genotoxicity risks associated with nitroimidazoles .

Physicochemical and Pharmacological Inferences

Lipophilicity and Solubility

  • The target compound’s logP (estimated) is likely higher than nitroimidazole derivatives due to the lack of polar nitro groups, favoring passive diffusion across biological membranes.
  • The 1-methylimidazole substituent may slightly reduce aqueous solubility compared to unsubstituted imidazole analogues.

Q & A

Q. What are the optimal synthetic routes for 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a chlorinated tetrahydroisoquinoline precursor with 1-methyl-1H-imidazol-5-ylmethanol under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours achieves moderate yields (~40–60%) . Catalysts like K₂CO₃ or NaH are critical for deprotonation and accelerating the reaction . Monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography are recommended .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the imidazole and tetrahydroisoquinoline moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 3.5–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .
  • Infrared (IR) Spectroscopy : Detects N–H stretches (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

Q. What preliminary biological activity data exist for this compound?

  • Methodological Answer : While direct data on this compound are limited, structurally related imidazole-tetrahydroisoquinoline hybrids exhibit antibacterial and kinase inhibitory activity. For example:
  • Antibacterial assays : MIC values of 8–32 µg/mL against S. aureus and E. coli for analogs with nitro or thiophene substituents .
  • Enzyme inhibition : IC₅₀ of ~1.2 µM against tyrosine kinases in analogs with similar scaffolds .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s reactivity or bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) identifies reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Predicts binding affinity to targets like kinases or GPCRs. For example, docking into ATP-binding pockets shows hydrogen bonding with imidazole N-atoms and hydrophobic interactions with the tetrahydroisoquinoline ring .
  • Reaction Path Search : Algorithms like GRRM or AFIR map transition states to optimize synthetic pathways .

Q. How do discrepancies in spectroscopic or bioactivity data between research groups arise, and how can they be resolved?

  • Methodological Answer :
  • Batch Variability : Differences in solvent purity, catalyst loading, or reaction time can alter yields or byproducts. Statistical Design of Experiments (DoE) identifies critical factors (e.g., temperature, pH) using factorial or response surface designs .
  • Bioactivity Conflicts : Variations in assay protocols (e.g., cell lines, incubation times) may explain divergent results. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and meta-analyses of published data are recommended .

Q. What strategies address challenges in regioselective functionalization of the imidazole ring?

  • Methodological Answer :
  • Protecting Groups : Use Boc or SEM groups to block undesired positions during substitution reactions .
  • Directed C–H Activation : Palladium catalysts with ligands like Pd(OAc)₂ enable selective functionalization at C2 or C4 positions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by reducing side reactions (e.g., 100°C, 30 minutes, 80% yield for C2-alkylation) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodological Answer :
  • Chiral Chromatography : Resolve enantiomers using columns like Chiralpak IA/IB and compare activity (e.g., IC₅₀ differences of 10–100× between enantiomers in kinase assays) .
  • Molecular Dynamics Simulations : Analyze how stereochemistry affects binding kinetics to targets like β-adrenergic receptors .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s solubility and stability?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks. Monitor degradation via HPLC .
  • Solubility Screening : Use shake-flask methods in buffers (pH 1.2–7.4) and calculate logP values (predicted ~2.5–3.5 via ChemAxon) .

Future Directions

Q. What novel methodologies could enhance the compound’s application in drug discovery?

  • Methodological Answer :
  • Fragment-Based Drug Design (FBDD) : Screen imidazole-tetrahydroisoquinoline fragments against target libraries to optimize affinity .
  • CRISPR-Cas9 Gene Editing : Validate target engagement by knocking out putative targets (e.g., kinases) in cell lines .

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